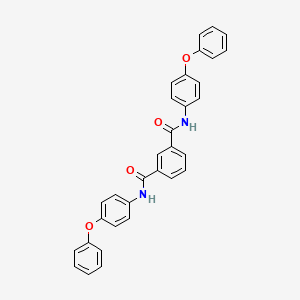

N,N'-Bis-(4-phenoxyphenyl)isophthalamide

Descripción

N,N'-Bis-(4-phenoxyphenyl)isophthalamide is a synthetic aromatic polyamide derivative characterized by a central isophthalamide core flanked by two 4-phenoxyphenyl substituents.

Propiedades

Fórmula molecular |

C32H24N2O4 |

|---|---|

Peso molecular |

500.5 g/mol |

Nombre IUPAC |

1-N,3-N-bis(4-phenoxyphenyl)benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C32H24N2O4/c35-31(33-25-14-18-29(19-15-25)37-27-10-3-1-4-11-27)23-8-7-9-24(22-23)32(36)34-26-16-20-30(21-17-26)38-28-12-5-2-6-13-28/h1-22H,(H,33,35)(H,34,36) |

Clave InChI |

MDLDFYRFWPNAPA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

(a) N,N'-Bis-(2-mercaptoethyl)isophthalamide (NBMI)

- Structure: Substituted with thiol-containing ethyl groups instead of phenoxyphenyl groups.

- Applications : Demonstrated efficacy as a lipophilic chelator for heavy metals (e.g., mercury) due to its ability to penetrate cell membranes and bind intracellular toxins. In clinical trials, 300 mg NBMI reduced physical fatigue by 56% in mercury-exposed individuals and lowered urinary mercury levels by 13% compared to placebo, though creatinine-adjusted effects were insignificant .

- Key Difference: The thiol groups in NBMI enable strong covalent binding to metals, whereas the phenoxyphenyl groups in the target compound likely prioritize hydrophobic interactions over direct chelation .

(b) N1,N3-Bis(4-methoxyphenyl)isophthalamide

- Structure: Methoxy groups replace phenoxy groups.

- Such derivatives are often explored in polymer synthesis but lack documented chelation activity .

(c) N,N'-Bis-(3-acetoxy-phenyl)-isophthalamide

- Structure : Acetoxy groups enhance steric bulk and polarity.

- Applications: Used in anion-binding hyperbranched polymers, highlighting the versatility of isophthalamide scaffolds in materials engineering. The phenoxyphenyl variant may exhibit superior thermal stability due to reduced ester group reactivity .

Performance in Chelation Therapy

- NBMI vs. Traditional Chelators (DMSA/DMPS): NBMI’s lipophilicity allows tissue penetration, whereas DMSA/DMPS are water-soluble and primarily target extracellular metals. In a randomized trial, NBMI reduced urinary mercury by 13% vs. The target compound’s lack of thiol groups likely limits its utility in metal detoxification compared to NBMI .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.